Bcat-IN-1
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Overview
Description
BCAT-IN-1 is a potent, selective, and orally active inhibitor of mitochondrial branched-chain amino acid aminotransferase (BCATm). It has shown significant selectivity for BCATm over its cytosolic counterpart, BCATc. This compound is primarily used in research related to metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCAT-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .
Industrial Production Methods
The production process likely involves scaling up the laboratory synthesis methods, ensuring consistency and quality control throughout the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
BCAT-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions and using various reagents
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
BCAT-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of BCATm and its effects on metabolic pathways.
Biology: Employed in research to understand the role of BCATm in cellular metabolism and its impact on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating metabolic diseases, such as diabetes and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic pathways .
Mechanism of Action
BCAT-IN-1 exerts its effects by selectively inhibiting BCATm, thereby disrupting the transamination of branched-chain amino acids. This inhibition affects various metabolic pathways, including the tricarboxylic acid cycle and the production of key metabolites. The molecular targets of this compound include the active site of BCATm, where it binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
BCAT-IN-1 is unique in its high selectivity for BCATm over BCATc. Similar compounds include other BCAT inhibitors, such as gabapentin and ERG245, which also target BCAT enzymes but may have different selectivity profiles and mechanisms of action. The uniqueness of this compound lies in its potent inhibition of BCATm, making it a valuable tool for studying mitochondrial metabolism and its related diseases .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the inhibition of BCATm and its effects on metabolic pathways. Its unique selectivity and potent activity make it a crucial tool for studying metabolic diseases and developing new therapeutic agents.
Properties
Molecular Formula |
C25H24BrN5O2S |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
1-[3-[(5-bromothiophene-2-carbonyl)amino]cyclohexyl]-N-methyl-2-pyridin-2-ylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H24BrN5O2S/c1-27-24(32)15-8-9-20-19(13-15)30-23(18-7-2-3-12-28-18)31(20)17-6-4-5-16(14-17)29-25(33)21-10-11-22(26)34-21/h2-3,7-13,16-17H,4-6,14H2,1H3,(H,27,32)(H,29,33) |
InChI Key |
PGSKODUPOMCUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C4CCCC(C4)NC(=O)C5=CC=C(S5)Br |
Origin of Product |
United States |
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